2-Phenylbenzofuran-3-carboxylic acid
Overview
Description
2-Phenylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C15H10O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 238.24 . The InChI code for this compound is1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)
. Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Synthetic Methodologies
- One-Pot Synthesis Protocol : A one-pot synthesis for various 2-arylbenzofuran-3-carboxylic acids, including 2-phenylbenzofuran-3-carboxylic acid, has been developed using Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification under microwave conditions. This protocol is notable for its use of cost-effective, readily available reagents and mild conditions (Xu et al., 2015).
Chemical Properties and Reactions
- Metal-Free Coupling Reaction : A method for synthesizing 3-acyloxy-2,3-dihydrobenzofurans via a metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed, showcasing high atom economy and functional group tolerance. This reaction highlights the versatile chemical properties of compounds related to this compound (Chen et al., 2015).
Molecular Structure Studies
- Gas-Phase Electron Diffraction : The molecular structures of compounds closely related to this compound, like benzoic acid and 2-hydroxybenzoic acid, have been determined using gas-phase electron diffraction. This technique elucidates the impact of internal hydrogen bonding and other structural parameters, which are crucial for understanding the behavior of similar compounds (Aarset et al., 2006).
Potential Applications
- Anti-Tumor Agents : Derivatives of this compound, like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have been identified as potent anti-tumor agents. This research underscores the potential medicinal applications of these compounds in oncology (Hayakawa et al., 2004).
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-Phenylbenzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on improving the synthesis methods and exploring the biological activities and potential applications of these compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-phenylbenzofuran-3-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds likely interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they interact with their targets in a variety of ways
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that these compounds affect multiple biochemical pathways
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities, suggesting that they induce significant molecular and cellular changes
Biochemical Analysis
Biochemical Properties
2-Phenylbenzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit strong inhibitory activity against certain enzymes, which can be crucial in therapeutic applications . The interactions between this compound and these biomolecules are primarily based on binding interactions, which can lead to enzyme inhibition or activation, depending on the context.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, certain derivatives of this compound have shown significant cell growth inhibitory effects, making them potential candidates for anti-cancer therapies . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . At the molecular level, this compound can inhibit key enzymes involved in various biochemical pathways, thereby exerting its therapeutic effects. Additionally, this compound can influence gene expression, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can have distinct biological activities. Understanding these metabolic pathways is essential for elucidating the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms through which this compound exerts its effects.
Properties
IUPAC Name |
2-phenyl-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUYLMTUBSOVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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